molecular formula C6H9NO3 B12878806 5-Propyl-1,3-oxazolidine-2,4-dione CAS No. 6302-57-4

5-Propyl-1,3-oxazolidine-2,4-dione

Cat. No.: B12878806
CAS No.: 6302-57-4
M. Wt: 143.14 g/mol
InChI Key: POIDTNQHJVPQGF-UHFFFAOYSA-N
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Description

5-PROPYLOXAZOLIDINE-2,4-DIONE is a heterocyclic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol It is a derivative of oxazolidine-2,4-dione, characterized by a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing oxazolidine-2,4-diones involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C . Another method includes a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization using atmospheric carbon dioxide . These methods provide efficient and mild conditions for the synthesis of oxazolidine-2,4-diones.

Industrial Production Methods

Industrial production methods for 5-PROPYLOXAZOLIDINE-2,4-DIONE are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-PROPYLOXAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert oxazolidine-2,4-diones to oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, oxazolidines, and other heterocyclic derivatives .

Scientific Research Applications

5-PROPYLOXAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-PROPYLOXAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-PROPYLOXAZOLIDINE-2,4-DIONE include:

Uniqueness

5-PROPYLOXAZOLIDINE-2,4-DIONE is unique due to its specific structural features and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial applications.

Properties

CAS No.

6302-57-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

5-propyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C6H9NO3/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9)

InChI Key

POIDTNQHJVPQGF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(=O)O1

Origin of Product

United States

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